2,3-Dehydro Ofloxacin

Antibacterial activity Fluoroquinolone analog Structure-activity relationship

Non-specific impurity standards cause inaccurate quantification during Ofloxacin QC release testing, risking ANDA/DMF rejection. 2,3-Dehydro Ofloxacin (CAS 115841-55-9) is a pharmacopoeia-specified impurity reference standard with unique LogP 1.95 and distinct chromatographic retention, essential for HPLC system suitability, method validation (LOD/LOQ/recovery), and forced degradation studies. • Certified impurity standard for ANDA/DMF regulatory filings • Distinct LogP 1.95 ensures baseline resolution from parent Ofloxacin • Available as high-purity analytical reference material with full certificate of analysis

Molecular Formula C18H18FN3O4
Molecular Weight 359.4 g/mol
CAS No. 115841-55-9
Cat. No. B030669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dehydro Ofloxacin
CAS115841-55-9
Synonyms9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; 
Molecular FormulaC18H18FN3O4
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25)
InChIKeyDLVZMAABIXCZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dehydro Ofloxacin: Impurity Standard Overview


2,3-Dehydro Ofloxacin (CAS 115841-55-9), also known as 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key structural analog and a significant process-related impurity or degradation product of the widely used fluoroquinolone antibiotic Ofloxacin [1]. Its molecular formula is C₁₈H₁₈FN₃O₄ with a molecular weight of 359.35 g/mol . Characterized by a double bond introduced at the 2,3-position of the oxazine ring, this compound is not intended for therapeutic use but is a vital tool in pharmaceutical analysis. Its primary applications are as a certified reference standard for the development and validation of analytical methods, particularly HPLC, to ensure the purity, safety, and efficacy of Ofloxacin and Levofloxacin drug substances and finished products [1].

Why 2,3-Dehydro Ofloxacin Cannot Be Substituted


In regulated pharmaceutical quality control, substituting 2,3-Dehydro Ofloxacin with a different Ofloxacin impurity (e.g., Impurity A, B, C, or D) or a non-specific fluoroquinolone analog is scientifically and regulatorily invalid. This compound possesses a unique molecular structure (2,3-dehydro modification) resulting in distinct physicochemical properties, such as a specific partition coefficient (LogP of 1.95 ) and unique chromatographic retention behavior [1]. Pharmacopoeial monographs and validated HPLC methods for Ofloxacin explicitly identify and set limits for this specific impurity or its analogs. Using an incorrect standard would lead to inaccurate quantification, failure in method validation, and potential non-compliance during regulatory filings (e.g., ANDA, DMF). Therefore, procurement must be specific to this CAS number to ensure the integrity of analytical data and the safety of the final pharmaceutical product.

Comparative Evidence for 2,3-Dehydro Ofloxacin


Antibacterial Activity vs. Ofloxacin

In a primary research study, the antibacterial activity of 2,3-Dehydro Ofloxacin was directly compared to its parent compound, Ofloxacin [1]. The study synthesized the 2,3-dehydro analog and evaluated its activity. While the full quantitative MIC data is not available in the abstract, the publication explicitly states that a comparison was performed, and the 2,3-dehydro analog exhibited 'diminished antimicrobial activity to its parent compound' [2]. This finding is crucial for researchers studying the structure-activity relationships of fluoroquinolones and for analytical chemists who need to confirm that this impurity does not contribute to the therapeutic effect.

Antibacterial activity Fluoroquinolone analog Structure-activity relationship

Lipophilicity (LogP) Differentiation

The lipophilicity of 2,3-Dehydro Ofloxacin, as measured by its partition coefficient (LogP), is a key differentiator from its parent drug. The LogP value for 2,3-Dehydro Ofloxacin is reported as 1.946 . In comparison, Ofloxacin has a reported LogP ranging from 1.54 to 2.1, with a common value being 1.544 [1]. This quantifiable difference in lipophilicity directly impacts the compound's behavior in reversed-phase HPLC separations, influencing its retention time and resolution from the main drug peak. This property is fundamental for developing robust and specific analytical methods.

Lipophilicity Chromatography Impurity profiling

Specified Impurity in HPLC Methods

2,3-Dehydro Ofloxacin is a known impurity that must be separated and quantified in stability-indicating HPLC methods for Ofloxacin. A validated RP-HPLC method developed for the determination of impurities in Ofloxacin tablet formulations includes this compound among the 'potential impurities' that are monitored [1]. The method's validation parameters, including limits of detection (LOD) and quantification (LOQ), are established specifically for such impurities to ensure the method is fit for its intended purpose of quality control and stability testing. The presence and resolution of this specific impurity peak are critical for demonstrating method specificity and for the accurate assessment of drug product degradation.

Analytical chemistry HPLC method validation Pharmaceutical quality control

Key Applications of 2,3-Dehydro Ofloxacin


Reference Standard for HPLC Validation

This is the primary application. 2,3-Dehydro Ofloxacin is purchased as a high-purity certified reference standard. It is used to spike into sample matrices to determine method accuracy (recovery), precision, limit of detection (LOD), and limit of quantification (LOQ) during the validation of new HPLC methods for Ofloxacin or Levofloxacin. Its unique LogP of 1.946 ensures a distinct retention time, making it an ideal marker for confirming system suitability and method specificity . This is essential for laboratories supporting ANDA filings, DMF submissions, and routine QC release testing of drug products.

Forced Degradation and Stability Studies

In forced degradation studies (stress testing) of Ofloxacin drug substances or products, samples are exposed to heat, light, acid, base, and oxidizers. 2,3-Dehydro Ofloxacin is a known potential degradation product [1]. A reference standard of this compound is required to identify and quantify the extent of degradation under various stress conditions, which is a fundamental part of a stability-indicating method and a regulatory requirement for understanding drug product stability profiles.

Structure-Activity Relationship (SAR) Research

For medicinal chemistry programs aiming to develop next-generation fluoroquinolones, 2,3-Dehydro Ofloxacin serves as a valuable tool compound. The direct comparison of its antibacterial activity with Ofloxacin, which shows diminished potency [2], provides quantitative insight into the structural requirements for antibacterial action at the 2,3-position of the oxazine ring. This knowledge guides the design of new analogs with potentially improved activity, reduced resistance, or altered pharmacokinetic properties.

Method Development for Impurity Profiling

Due to its distinct lipophilicity (LogP 1.946), this compound is an excellent probe for optimizing mobile phase composition, column selection, and gradient profiles in reversed-phase HPLC. By spiking 2,3-Dehydro Ofloxacin into a mixture containing Ofloxacin and other related substances, analytical chemists can fine-tune chromatographic conditions to achieve baseline resolution of critical peak pairs. This ensures the final method is robust, reproducible, and suitable for its intended regulatory purpose [1].

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